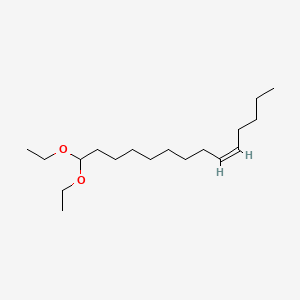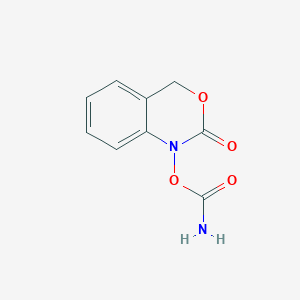
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carbamoyloxy group
准备方法
The synthesis of 1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of an o-aminophenol derivative with a carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxazine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
化学反应分析
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and alkoxides.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for studies related to enzyme inhibition, antimicrobial properties, and more.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of 1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The pathways involved in its action depend on the specific biological context and the target molecules.
相似化合物的比较
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one can be compared with other benzoxazinone derivatives, such as:
1,4-Dihydro-2H-3,1-benzoxazin-2-one: Lacks the carbamoyloxy group, resulting in different chemical and biological properties.
1-(Methoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one: Contains a methoxy group instead of a carbamoyloxy group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
65242-79-7 |
|---|---|
分子式 |
C9H8N2O4 |
分子量 |
208.17 g/mol |
IUPAC 名称 |
(2-oxo-4H-3,1-benzoxazin-1-yl) carbamate |
InChI |
InChI=1S/C9H8N2O4/c10-8(12)15-11-7-4-2-1-3-6(7)5-14-9(11)13/h1-4H,5H2,(H2,10,12) |
InChI 键 |
XZNHERWJYNIFKU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2N(C(=O)O1)OC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




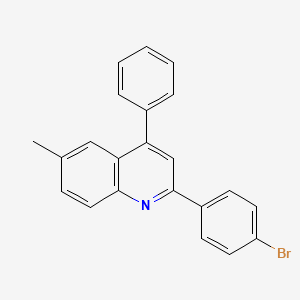


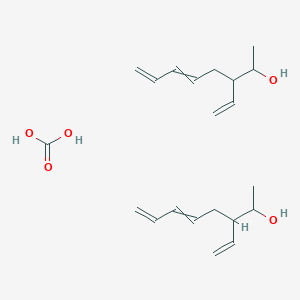


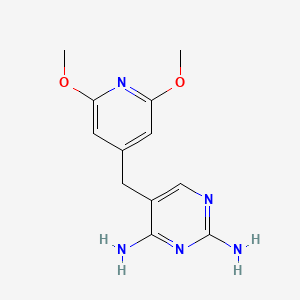
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)

